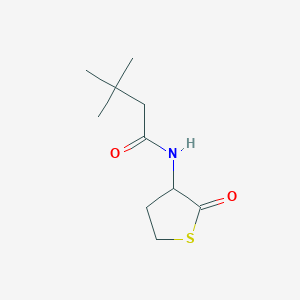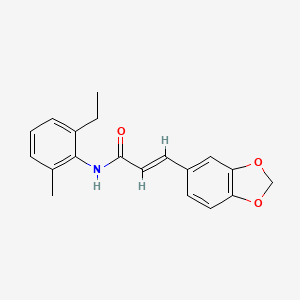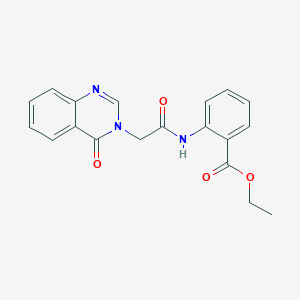![molecular formula C18H20N4O3S B11015265 5-methoxy-1-methyl-N-{(2S)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11015265.png)
5-methoxy-1-methyl-N-{(2S)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHOXY-1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Amidation Reaction: The final step involves the coupling of the indole-thiazole intermediate with an appropriate carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents (bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-METHOXY-1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHOXY-1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE: Lacks the thiazole moiety, resulting in different biological activities.
1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE: Lacks the methoxy group, affecting its chemical reactivity.
Uniqueness
5-METHOXY-1-METHYL-N~2~-{1-METHYL-2-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-1H-INDOLE-2-CARBOXAMIDE is unique due to the presence of both the methoxy and thiazole moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-methoxy-1-methyl-N-[(2S)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-10-9-26-18(19-10)21-16(23)11(2)20-17(24)15-8-12-7-13(25-4)5-6-14(12)22(15)3/h5-9,11H,1-4H3,(H,20,24)(H,19,21,23)/t11-/m0/s1 |
InChI Key |
MXQNMHUEELPTQV-NSHDSACASA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)[C@H](C)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015188.png)

![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11015196.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11015207.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11015211.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11015215.png)


![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B11015230.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11015241.png)
![4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11015243.png)
![N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11015255.png)
![5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11015264.png)
